molecular formula C8H8ClN3O3S B1407589 (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride CAS No. 1417567-26-0

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride

Cat. No.: B1407589
CAS No.: 1417567-26-0
M. Wt: 261.69 g/mol
InChI Key: RTCOCTQLDAYMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride is a heterocyclic compound that contains a thiadiazole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride typically involves multi-step reactions. One common method includes the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation to form the desired product . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green and efficient method .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. Techniques such as solvent-free microwave irradiation and the use of ionic liquids have been explored to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbon disulfide, alkyl halides, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry

In chemistry, (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential antimicrobial and antitumor activities. Studies have demonstrated its effectiveness against various microbial strains and cancer cell lines .

Industry

In the industrial sector, this compound is explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidine derivatives, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine and 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine .

Uniqueness

What sets (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S.ClH/c1-4-2-6(12)11-8(9-4)15-5(10-11)3-7(13)14;/h2H,3H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOCTQLDAYMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 2
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 3
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 4
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 5
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 6
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.